

An In-depth Technical Guide to the Crystal Structures of Nickel Silicide Phases

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Compound of Interest

Compound Name: Nickel;silicon

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of various nickel silicide phases, which are of significant interest in microelectronics and materials science. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in fields where the properties of these materials are paramount.

Introduction to Nickel Silicides

Nickel silicides are a group of intermetallic compounds formed between nickel and silicon. They exhibit a range of stoichiometries, each with unique crystal structures and physical properties. The formation of specific nickel silicide phases is highly dependent on factors such as the initial Ni/Si atomic ratio, annealing temperature, and the nature of the substrate. Understanding the precise crystal structure of each phase is crucial for predicting and controlling their electrical, mechanical, and thermal behavior in various applications.

Crystal Structure Data of Nickel Silicide Phases

The crystallographic data for the most common nickel silicide phases are summarized in the table below. This information has been compiled from various experimental and computational studies.

Phase	Stoichiometry	Crystal System	Space Group	Lattice Parameters (Å)	Atoms per Unit Cell (Z)
β 1-Ni ₃ Si	Ni:Si = 3:1	Cubic	Pm-3m (No. 221)[1]	a \approx 3.506 - 3.52[2]	4
Ni ₃₁ Si ₁₂	Ni:Si \approx 2.58:1	Hexagonal (Trigonal)	P321 (No. 150)[3][4]	a \approx 6.649 - 6.67, c \approx 12.279 - 12.28[3]	43
δ -Ni ₂ Si	Ni:Si = 2:1	Orthorhombic	Pnma (No. 62)[5][6]	a \approx 3.70 - 5.02, b \approx 4.93 - 3.74, c \approx 7.00 - 7.08[5][6]	12[5]
ϵ -Ni ₃ Si ₂	Ni:Si = 1.5:1	Orthorhombic	Cmcm (No. 63) or Cmc21 (No. 36)	a \approx 12.217, b \approx 10.801, c \approx 6.922	20
NiSi	Ni:Si = 1:1	Orthorhombic	Pnma (No. 62)[7]	a \approx 3.32 - 5.19, b \approx 5.14 - 3.33, c \approx 5.57 - 5.628[7]	8[7]
NiSi ₂	Ni:Si = 1:2	Cubic	Fm-3m (No. 225)[8]	a \approx 5.406	12

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structures of nickel silicide phases primarily relies on X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM).

X-ray Diffraction (XRD)

XRD is a powerful non-destructive technique for characterizing the crystalline structure of materials.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

3.1.1 Sample Preparation:

- **Bulk Polycrystalline Samples:** The nickel silicide alloy is synthesized, often by arc melting or solid-state reaction of high-purity nickel and silicon powders.[\[11\]](#) The resulting ingot is then ground into a fine powder to ensure random orientation of the crystallites. The powder is typically sieved to achieve a uniform particle size.[\[11\]](#)
- **Thin Film Samples:** Nickel thin films are deposited onto a silicon substrate (e.g., Si(100)) via techniques like sputtering or electron-beam evaporation. The silicidation reaction is then induced by annealing the sample at specific temperatures in a controlled atmosphere (e.g., vacuum or inert gas).[\[9\]](#)

3.1.2 Data Collection:

A powder X-ray diffractometer with a monochromatic X-ray source (commonly Cu K α radiation) is used. The sample is mounted, and the diffraction pattern is recorded by scanning a range of 2θ angles.[\[11\]](#) For thin films, grazing incidence XRD (GIXRD) is often employed to enhance the signal from the film and minimize the contribution from the substrate.

3.1.3 Data Analysis and Structure Refinement:

The resulting diffraction pattern, a plot of intensity versus 2θ , contains a series of peaks corresponding to the crystallographic planes of the phases present.

- **Phase Identification:** The positions and relative intensities of the diffraction peaks are compared to standard diffraction patterns from databases like the International Centre for Diffraction Data (ICDD) to identify the nickel silicide phases present in the sample.
- **Rietveld Refinement:** For a detailed structural analysis, the Rietveld refinement method is employed.[\[2\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#) This technique involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental data. By minimizing the difference between the calculated and observed patterns, precise lattice parameters, atomic positions, and other structural details can be determined.[\[18\]](#)[\[19\]](#)

Software packages such as FullProf, GSAS, or TOPAS are commonly used for Rietveld refinement.

Transmission Electron Microscopy (TEM)

TEM offers high-resolution imaging and diffraction capabilities, making it indispensable for the microstructural and crystallographic analysis of materials at the nanoscale.[\[20\]](#)

3.2.1 Sample Preparation:

TEM requires electron-transparent samples, typically less than 100 nm thick.[\[21\]](#)

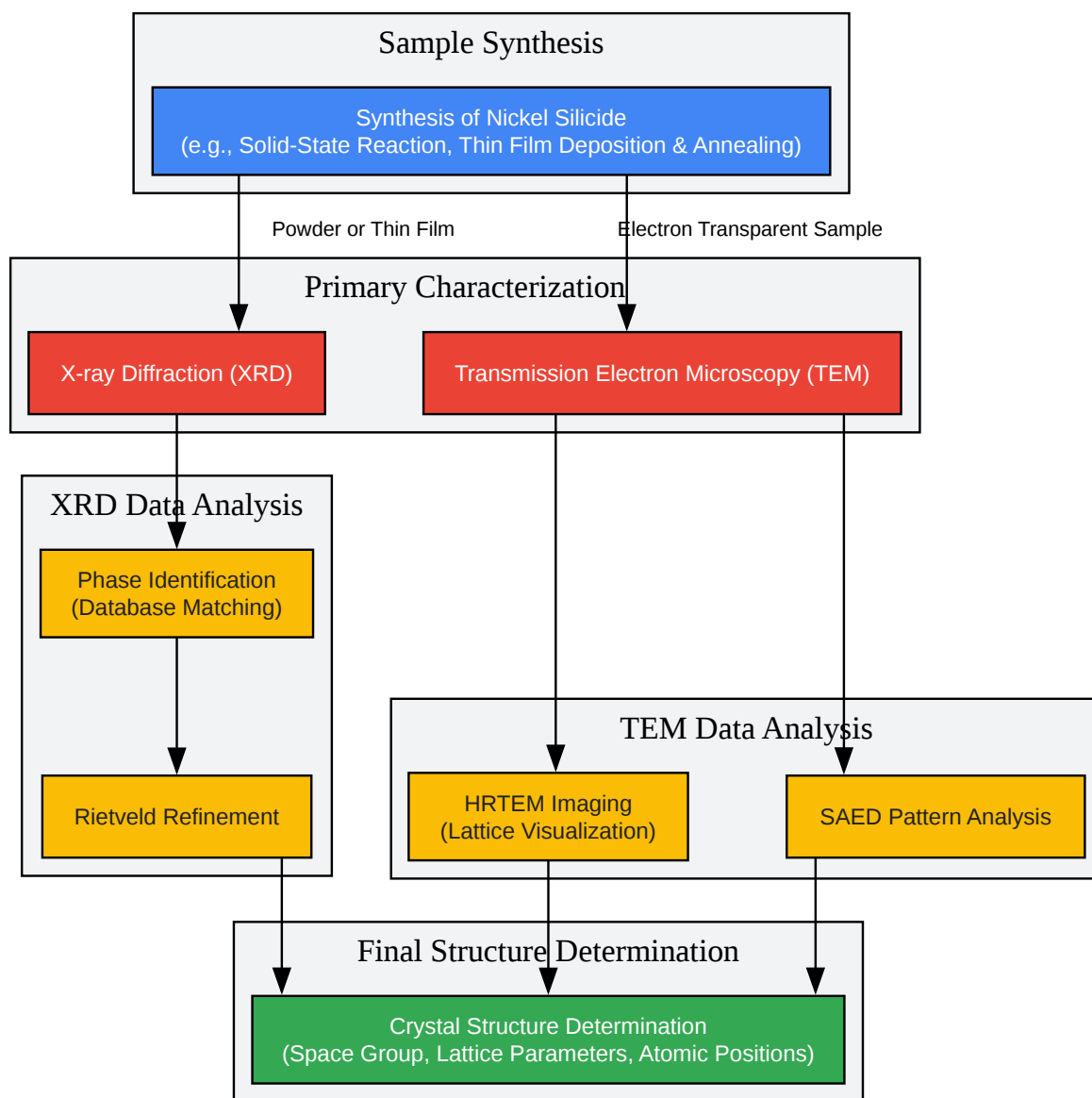
- **Cross-sectional Thin Films:** To examine the layered structure of nickel silicide thin films on a substrate, cross-sectional samples are prepared.[\[21\]](#)[\[22\]](#) This involves cutting the wafer into small sections, gluing them face-to-face, and then mechanically grinding and polishing the cross-section to a thickness of a few micrometers.[\[21\]](#) Final thinning to electron transparency is achieved using ion milling.[\[21\]](#)
- **Plan-view Thin Films:** For plan-view analysis, a thin film is detached from its substrate or the substrate is thinned from the backside.
- **Nanoparticles/Powders:** The powdered sample is dispersed in a solvent (e.g., ethanol) and a drop of the suspension is deposited onto a carbon-coated TEM grid.[\[22\]](#)

3.2.2 Imaging and Diffraction Techniques:

- **High-Resolution Transmission Electron Microscopy (HRTEM):** HRTEM allows for the direct visualization of the atomic lattice of the nickel silicide crystals.[\[9\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#) This technique provides information on the crystal structure, orientation, and the presence of defects such as dislocations and grain boundaries.[\[25\]](#)[\[26\]](#)
- **Selected Area Electron Diffraction (SAED):** SAED is used to obtain diffraction patterns from specific regions of the sample.[\[10\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#) By analyzing the geometry and symmetry of the diffraction spots, the crystal structure and crystallographic orientation of individual grains can be determined.[\[10\]](#)[\[27\]](#) The interplanar spacings calculated from the diffraction pattern can be used for phase identification.[\[28\]](#)

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the determination of the crystal structure of a nickel silicide phase.



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Experimental workflow for nickel silicide crystal structure determination.

Conclusion

This technical guide has provided a detailed overview of the crystal structures of various nickel silicide phases, accompanied by a summary of the experimental protocols used for their determination. The presented data and methodologies are essential for researchers and scientists engaged in the development and characterization of nickel silicide-based materials. A thorough understanding of the crystallographic properties of these compounds is fundamental to advancing their application in various technological fields.

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